molecular formula C6H11NO5P+ B143094 N-Acetyldemethylphosphinothricin CAS No. 135093-66-2

N-Acetyldemethylphosphinothricin

Cat. No.: B143094
CAS No.: 135093-66-2
M. Wt: 208.13 g/mol
InChI Key: YAHRFRPXRQYSSY-YFKPBYRVSA-O
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Description

N-Acetyldemethylphosphinothricin is a significant intermediate compound in the biosynthetic pathway of bialaphos and related phosphinothricin-containing tripeptide antibiotics in Streptomyces hygroscopicus . It falls within the class of phosphinic acid derivatives, which are characterized by their direct carbon-phosphorus (C-P) bonds, a feature of considerable interest in natural product research and bioherbicide development . The acetylation of the parent compound, demethylphosphinothricin, is a key detoxification step, a reaction catalyzed by phosphinothricin N-acetyltransferase (PAT) enzymes . This modification renders the molecule inactive against its target, glutamine synthetase, making it a valuable tool for studying self-resistance mechanisms in antibiotic-producing microorganisms and for exploring the enzymatic activity of acetyltransferases . Researchers utilize this acetylated derivative to trace the complex biosynthesis of phosphinothricin-tripeptides and to investigate the metabolic engineering of herbicide resistance pathways . The compound serves as a crucial precursor in studies aimed at understanding the formation of the unique phosphinothricin moiety, which is a potent inhibitor of glutamine synthetase and the active component of commercial herbicides . As such, this compound is for Research Use Only and is an essential reagent for biochemical and agricultural research laboratories focusing on natural product biosynthesis, enzyme mechanisms, and the development of selective agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S)-3-acetamido-3-carboxypropyl]-hydroxy-oxophosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10NO5P/c1-4(8)7-5(6(9)10)2-3-13(11)12/h5H,2-3H2,1H3,(H2-,7,8,9,10,11,12)/p+1/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHRFRPXRQYSSY-YFKPBYRVSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC[P+](=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC[P+](=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO5P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50928881
Record name {3-Carboxy-3-[(1-hydroxyethylidene)amino]propyl}(hydroxy)oxophosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50928881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135093-66-2
Record name N-Acetyldemethylphosphinothricin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135093662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {3-Carboxy-3-[(1-hydroxyethylidene)amino]propyl}(hydroxy)oxophosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50928881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

N Acetyldemethylphosphinothricin: a Central Intermediate in Specialized Metabolite Biosynthesis

Contextualization within Phosphinothricin (B1261767) Tripeptide (PTT) and Related Natural Product Biosynthesis

N-Acetyldemethylphosphinothricin emerges as a key player in the intricate biosynthetic pathway of phosphinothricin tripeptide (PTT), a natural product with notable antibiotic and herbicidal properties. pnas.org PTT and its structural analog, phosalacine, are synthesized by various Streptomyces species and are characterized by the presence of the non-proteinogenic amino acid phosphinothricin (PT). mdpi.com The biosynthesis of these compounds is a multi-step enzymatic process, and this compound stands as a critical precursor to the final tripeptide.

The journey to PTT begins with the formation of demethylphosphinothricin (B1233513) (DMPT). The key transformation involving our subject compound occurs when a phosphinothricin acetyltransferase (Pat) enzyme catalyzes the N-acetylation of DMPT, using acetyl-CoA as the acetyl donor, to form this compound. nih.gov This acetylation step is not merely a simple modification; it is a prerequisite for the subsequent action of a non-ribosomal peptide synthetase (NRPS) enzyme, PhsA. pnas.orgmdpi.com

Studies have demonstrated that PhsA, the enzyme responsible for activating and incorporating the first amino acid into the tripeptide chain, specifically recognizes and activates this compound. pnas.orgmdpi.com Analogs lacking the N-acetyl group are not accepted as substrates by PhsA, highlighting the critical role of this acetylation in the biosynthetic pathway. mdpi.com This specificity ensures the correct assembly of the tripeptide. Following its activation by PhsA, the this compound moiety is then condensed with two other amino acid residues (typically alanine (B10760859) in PTT) by other NRPS modules to form the complete tripeptide. pnas.orgmdpi.com The final steps of the pathway involve methylation and deacetylation to yield the bioactive phosphinothricin tripeptide.

The biosynthetic gene clusters for PTT have been identified in producing organisms like Streptomyces viridochromogenes and Streptomyces hygroscopicus, providing a genetic blueprint for this complex pathway. pnas.orgresearchgate.net The presence and conservation of genes encoding for enzymes like phosphinothricin acetyltransferase across different producer strains underscore the fundamental importance of this compound in the synthesis of this family of natural products. mdpi.com

Significance as a Phosphinate Amino Acid Precursor in Microbial Metabolism

The role of this compound extends beyond its immediate function in PTT synthesis, offering a window into the broader significance of phosphinate amino acids and their modifications in microbial metabolism. Phosphonates and phosphinates, characterized by their stable carbon-phosphorus (C-P) bond, are a class of natural products with diverse biological activities. nih.govnih.gov Their biosynthesis represents a specialized metabolic capability in certain microorganisms, often providing a competitive advantage. pnas.org

The N-acetylation of demethylphosphinothricin to form this compound is a prime example of how microbes modify precursor molecules to facilitate complex enzymatic reactions. In the case of PTT biosynthesis, the acetylation effectively "tags" the phosphinate amino acid for recognition and activation by the NRPS machinery. mdpi.com This strategy of modifying a substrate to ensure pathway fidelity is a recurring theme in microbial secondary metabolism.

Furthermore, the study of phosphinate metabolism reveals a fascinating area of microbial biochemistry. The biosynthesis of these compounds typically starts from phosphoenolpyruvate (B93156) (PEP), a central metabolite, and proceeds through a series of unique enzymatic transformations. nih.govnih.gov The enzymes involved in these pathways, such as PEP mutase and various oxidoreductases, catalyze chemically challenging reactions to construct the C-P bond and further functionalize the molecule. nih.govnih.gov

Enzymatic Pathways for N Acetyldemethylphosphinothricin Biogenesis

Initial Substrate Formation and Activation

The initial steps in the biogenesis of N-acetyldemethylphosphinothricin involve the crucial modification of a precursor molecule through acetylation, a common strategy in secondary metabolism for activating or protecting intermediates.

Acetylation of Demethylphosphinothricin (B1233513): Role of Acetyltransferases (EC 2.3.1.183)

The formation of this compound is contingent on the N-acetylation of its precursor, demethylphosphinothricin. This reaction is catalyzed by an acetyltransferase, an enzyme that transfers an acetyl group from a donor molecule, typically acetyl-coenzyme A (acetyl-CoA), to an acceptor.

Within the phosphinothricin (B1261767) tripeptide (PTT) biosynthetic gene cluster, a gene known as bar or pat encodes the enzyme Phosphinothricin Acetyltransferase (PAT), which is assigned the EC number 2.3.1.183. researchgate.netuniprot.org The primary role of this enzyme is to provide self-resistance to the producing organism by acetylating the final bioactive product, phosphinothricin (PT), thereby inactivating it. uniprot.org

However, detailed enzymatic studies have shown that PAT is not exclusively specific to phosphinothricin. The enzyme from Streptomyces hygroscopicus can also utilize demethylphosphinothricin as a substrate, although with a significantly lower affinity (higher Km value) compared to phosphinothricin. uniprot.org This demonstrates that the acetyltransferase involved in the organism's resistance mechanism is capable of performing the key acetylation step required for the biosynthesis of the this compound intermediate.

Enzyme PropertyValue (for Phosphinothricin)Value (for Demethylphosphinothricin)
Substrate PhosphinothricinDemethylphosphinothricin
Enzyme Phosphinothricin Acetyltransferase (PAT)Phosphinothricin Acetyltransferase (PAT)
EC Number 2.3.1.1832.3.1.183
Michaelis Constant (Km) 0.06 mM2.0 mM
Source Data from UniProt entry P16426 for PAT from Streptomyces hygroscopicus. uniprot.org

Mechanism of N-Acetylation in Primary Biosynthesis

The mechanism of N-acetylation is a well-understood biochemical transformation catalyzed by the Gcn5-related N-acetyltransferase (GNAT) superfamily, to which PAT belongs. The reaction involves the transfer of an acetyl group (CH₃CO) from acetyl-CoA to the primary amino group (-NH₂) of the demethylphosphinothricin substrate.

The general mechanism proceeds as follows:

Substrate Binding: Both acetyl-CoA and the demethylphosphinothricin substrate bind to the active site of the acetyltransferase enzyme.

Nucleophilic Attack: The nitrogen atom of the amino group of demethylphosphinothricin acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl group on acetyl-CoA.

Formation of Tetrahedral Intermediate: This attack forms a transient, high-energy tetrahedral intermediate.

Group Transfer and Product Release: The intermediate collapses, leading to the formation of a new amide bond (N-acetyl bond) on the product, this compound. The coenzyme A (CoA) molecule is released, and subsequently, the final N-acetylated product is also released from the enzyme's active site.

Involvement of Pathway-Specific Enzymes in Phosphinate Scaffold Assembly

The core structure of this compound is its phosphinate scaffold, the assembly of which requires highly specialized enzymes that are distinct from those in primary metabolism.

The Aconitase Homolog Pmi: Catalytic Role in this compound Supply

A critical step in the formation of the this compound backbone is the isomerization of phosphinomethylmalate. nih.govnih.gov This reaction is chemically similar to the isomerization of citrate (B86180) to isocitrate, a reaction in the primary metabolic tricarboxylic acid (TCA) cycle catalyzed by the enzyme aconitase.

The PTT biosynthetic gene cluster in S. viridochromogenes contains a specific gene, pmi, that encodes the phosphinomethylmalate isomerase enzyme. nih.gov This enzyme is an aconitase homolog, meaning it shares significant sequence and structural similarity with aconitase enzymes found in primary metabolism. nih.gov However, the Pmi enzyme is highly specialized. Research has shown that the purified Pmi protein has no standard aconitase activity when tested with citrate, the substrate for the TCA cycle enzyme. nih.govnih.gov This demonstrates that Pmi is catalytically dedicated to the secondary metabolic pathway, specifically for the supply of the precursor required to build this compound. nih.gov

Evolutionary Divergence of Secondary Metabolite-Specific Enzymes from Primary Metabolism

The existence of the Pmi enzyme alongside the cell's primary metabolic aconitase (AcnA) provides a clear example of enzyme evolution through gene duplication and functional divergence. The Pmi enzyme and the TCA cycle aconitase AcnA from S. viridochromogenes share approximately 52% identity at the amino acid level, indicating a common evolutionary ancestor. nih.gov

Despite this high degree of similarity, the two enzymes are not functionally interchangeable. nih.gov Gene knockout experiments have shown that a mutant lacking the pmi gene is unable to produce PTT, and the primary AcnA enzyme cannot compensate for this loss. nih.govnih.gov Conversely, the pmi gene cannot rescue a mutant lacking the primary acnA gene. nih.gov This functional separation illustrates a key principle in the evolution of secondary metabolism: a gene from a core metabolic pathway was likely duplicated, after which one copy accumulated mutations that altered its substrate specificity, tailoring it for a new, specialized role in the production of a natural product. The enzyme pair AcnA/Pmi represents a model for how a secondary metabolite-specific enzyme evolves from a primary metabolism enzyme. nih.gov

Molecular Genetics of N Acetyldemethylphosphinothricin Biosynthetic Pathways

Organization of Biosynthetic Gene Clusters (BGCs) in Producer Microorganisms (e.g., Streptomyces species)

The genetic instructions for the synthesis of complex secondary metabolites like PTT are typically clustered together in the bacterial genome in what are known as Biosynthetic Gene Clusters (BGCs). This organization facilitates the coordinated expression of all the genes necessary to produce the final compound. In producer organisms such as Streptomyces viridochromogenes and Streptomyces hygroscopicus, the genes for PTT biosynthesis are colocalized in a dedicated BGC. nih.govnih.gov

Streptomyces are renowned for their ability to produce a vast array of secondary metabolites, and their linear chromosomes contain numerous BGCs. unh.eduresearchgate.net These clusters can be quite large and often include genes encoding the core biosynthetic enzymes, resistance mechanisms, and regulatory proteins. unh.edumdpi.com The PTT gene cluster in S. viridochromogenes contains all the necessary genetic information for the synthesis of the tripeptide, including the precursor N-acetyldemethylphosphinothricin. nih.gov The clustering of these genes ensures that the entire pathway is inherited as a single unit and can be efficiently regulated. The discovery and analysis of these BGCs are often achieved through genome mining techniques, which have become essential tools for identifying novel natural products. mdpi.comnih.gov

Producer Organism Associated Product Key Genetic Locus Significance
Streptomyces viridochromogenesPhosphinothricin (B1261767) Tripeptide (PTT)PTT Biosynthetic Gene ClusterSource of the pat gene for herbicide resistance. nih.govnih.gov
Streptomyces hygroscopicusPhosphinothricin Tripeptide (PTT) / Bialaphos (B1667065)Bialaphos Biosynthetic Gene Cluster (bar gene)Source of the bar gene for herbicide resistance. nih.govbiorxiv.org
Streptomyces species (general)Diverse Secondary MetabolitesVarious BGCs (PKS, NRPS, etc.)Prolific producers of antibiotics and other bioactive compounds. unh.eduresearchgate.net

Genes Encoding this compound Processing Enzymes

The synthesis of this compound and its subsequent incorporation into the PTT molecule is a multi-step process catalyzed by a series of specialized enzymes. These enzymes are encoded by specific genes within the PTT biosynthetic gene cluster.

The assembly of the PTT peptide backbone is carried out by a multi-enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS). In S. viridochromogenes, the PTT gene cluster contains three NRPS-encoding genes: phsA, phsB, and phsC. nih.gov

phsA encodes the initiation module of this NRPS system. nih.gov Its protein product, PhsA, is responsible for recognizing and activating the starting amino acid precursor. Studies involving mutants of phsA have shown an accumulation of this compound (AcDMPT), strongly suggesting that this compound is the substrate for the PhsA enzyme. nih.gov The PhsA protein contains an adenylation (A) domain, which activates the amino acid, and a thiolation (T) domain that covalently tethers the activated substrate to the enzyme complex. nih.gov Once this compound is loaded onto PhsA, the subsequent peptide bonds with two alanine (B10760859) residues are formed by the actions of PhsB and PhsC, respectively, completing the tripeptide chain. nih.gov

Gene Protein Product Function in PTT Biosynthesis Domains
phsAPhsAInitiation NRPS module; activates and tethers this compound. nih.govAdenylation (A), Thiolation (T), Putative Thioesterase (TE) nih.gov
phsBPhsBElongation NRPS module; incorporates the first alanine residue. nih.govAdenylation (A), Thiolation (T), Condensation (C)
phsCPhsCElongation NRPS module; incorporates the second alanine residue. nih.govAdenylation (A), Thiolation (T), Condensation (C)

Beyond the core NRPS machinery, the PTT biosynthetic pathway involves several other crucial enzymes. One of the key transformations is the methylation of the phosphorus atom. This step is thought to be catalyzed by the product of the phpK gene, which is believed to be a vitamin B12-dependent methyltransferase. nih.gov However, the exact timing of this methylation step—whether it occurs before, during, or after the peptide assembly by the NRPS—is not yet fully understood. nih.gov

Another critical set of enzymes found within the BGCs of producer organisms are the phosphinothricin acetyltransferases (PAT). The genes encoding these enzymes, known as pat in S. viridochromogenes and bar in S. hygroscopicus, confer resistance to the toxic effects of phosphinothricin. nih.govbiorxiv.orgresearchgate.net The PAT enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the amino group of phosphinothricin, inactivating its herbicidal activity. biorxiv.org This self-resistance mechanism is essential for the survival of the producing organism. These resistance genes have been widely adopted for creating herbicide-resistant genetically modified crops. nih.govscielo.br

The biosynthesis of the this compound precursor itself requires specific enzymes. While the complete pathway for its formation is complex, it involves an N-acetyltransferase that acetylates an earlier precursor, demethylphosphinothricin (B1233513). This acetylation is a critical step to prepare the molecule for recognition and activation by the PhsA NRPS module. nih.gov

Gene Enzyme Function Significance
phpKPutative MethyltransferaseBelieved to catalyze the methylation of the phosphorus atom in the phosphinothricin moiety. nih.govA key modification in the formation of the final PTT molecule. nih.gov
pat / barPhosphinothricin Acetyltransferase (PAT)Acetylates phosphinothricin to confer self-resistance to the producer organism. nih.govbiorxiv.orgWidely used as a selectable marker and for herbicide resistance in transgenic plants. nih.govscielo.br
N/AN-acetyltransferaseCatalyzes the acetylation of demethylphosphinothricin to form this compound. nih.govProduces the substrate for the initiating NRPS module, PhsA. nih.gov
N/ATransaminase/Deaminase & DecarboxylaseIn non-producing organisms, these enzymes degrade L-phosphinothricin into PPO and MPP. nih.govRepresents a catabolic pathway, in contrast to the biosynthetic pathway. nih.gov

Transcriptional and Translational Regulation of Biosynthetic Genes

The expression of biosynthetic gene clusters in Streptomyces is a tightly regulated process, ensuring that the production of secondary metabolites occurs at the appropriate time and under specific environmental conditions. This regulation happens at both the transcriptional (gene to mRNA) and translational (mRNA to protein) levels.

While specific regulatory mechanisms for the this compound and PTT pathway are not fully elucidated, the general principles of BGC regulation in Streptomyces apply. BGCs typically contain one or more regulatory genes within the cluster itself. These genes often encode transcription factors that can act as activators or repressors of the other genes in the cluster. For example, the manipulation of pathway-specific regulators, such as simReg1 in the simocyclinone BGC of S. antibioticus, has been shown to significantly increase the production of the corresponding metabolite. nih.gov

The regulation is often hierarchical, with broad-domain regulators controlling multiple BGCs in response to nutritional signals, stress, or developmental cues. The production of secondary metabolites like PTT is energetically expensive, so their synthesis is typically repressed during rapid growth phases and induced as the culture enters a stationary phase. nih.gov Identifying the specific transcriptional activators and repressors for the PTT gene cluster is an area of ongoing research that could lead to methods for enhancing the production of this valuable antibiotic. The inhibition of key metabolic enzymes, such as glutamine synthetase by phosphinothricin, can itself trigger widespread transcriptional reprogramming, affecting hundreds of genes and altering cellular metabolism. grafiati.com

Enzymatic Transformations Involving N Acetyldemethylphosphinothricin and Its Conjugates

Adenylation and Thioesterification by Non-Ribosomal Peptide Synthetase Modules (e.g., PhsA)

The assembly of PTT is carried out by non-ribosomal peptide synthetases (NRPSs), which are large, modular enzymes. nih.govnih.gov In Streptomyces viridochromogenes, the biosynthesis of PTT involves three peptide synthetase genes: phsA, phsB, and phsC. nih.gov

The initiation of PTT synthesis begins with the activation of the phosphinothricin (B1261767) precursor, N-acetyldemethylphosphinothricin, by the PhsA protein. nih.gov This activation is a two-step process characteristic of NRPS modules: adenylation and thioesterification. nih.gov

Adenylation: The adenylation (A) domain of PhsA recognizes and activates this compound. This is achieved by hydrolyzing ATP to form an aminoacyl-adenylate intermediate and pyrophosphate. This step "charges" the substrate for subsequent transfer. nih.gov

Thioesterification: The activated substrate is then transferred to the phosphopantetheinyl arm of the adjacent peptidyl carrier protein (PCP) domain, also known as a thiolation (T) domain. This results in the formation of a covalent thioester bond between the substrate and the PCP domain, preparing it for condensation with the next amino acid in the chain. nih.gov

The modular nature of NRPSs allows for the sequential addition of amino acids, with each module being responsible for the incorporation of a single residue. nih.gov While PhsA activates this compound, the PhsB and PhsC modules are responsible for activating the two L-alanine residues that complete the tripeptide. nih.gov

P-Methylation of this compound-Containing Intermediates

A critical step in the biosynthesis of phosphinothricin is the methylation of the phosphorus atom in this compound, which creates the characteristic C-P-C bond of the final product. nih.gov This reaction is catalyzed by a specific class of enzymes.

The P-methylation is carried out by Radical S-Adenosyl-L-Methionine (SAM) enzymes. nih.govnih.gov These enzymes are part of a large superfamily that uses a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical. nih.govnih.gov This radical is a powerful oxidant capable of initiating a wide range of challenging chemical transformations, including the methylation of unreactive carbon centers. nih.govfrontiersin.org

In the context of phosphinothricin biosynthesis, enzymes such as PhpK and BcpD are believed to be responsible for this P-methylation step. nih.gov These enzymes are classified as Class B radical SAM methyltransferases, which often utilize a cobalamin (vitamin B12) cofactor as an intermediate methyl carrier. nih.govwikipedia.org

The general mechanism involves two molecules of SAM. One SAM molecule donates its methyl group to the cobalamin cofactor, forming methylcobalamin (B1676134). The second SAM molecule is reductively cleaved to produce the 5'-deoxyadenosyl radical, which initiates the methylation reaction. biorxiv.orgbiorxiv.org

The formation of the C-P-C linkage is a key mechanistic step. The process is thought to proceed as follows:

The 5'-deoxyadenosyl radical generated from SAM abstracts a hydrogen atom from the substrate, creating a substrate radical. nih.gov

This radical intermediate then attacks the methyl group of methylcobalamin.

This results in the transfer of the methyl group to the phosphorus atom of the this compound intermediate, forming the stable C-P-C bond. nih.gov

This radical-based mechanism allows for the methylation of the phosphinate, a substrate that is not sufficiently nucleophilic to undergo methylation via the more common S-adenosylmethionine-dependent SN2 mechanism. nih.gov

Table 1: Key Enzymes in this compound Transformation

Enzyme/ModuleGeneFunctionSubstrate(s)Product(s)
PhsA phsAAdenylation and thioesterificationThis compound, ATPThis compound-AMP, this compound-S-PCP
PhpK/BcpD phpK/bcpDP-methylationThis compound intermediate, SAM, CobalaminN-Acetylphosphinothricin intermediate

Subsequent Modifications and Product Release in Phosphinothricin Tripeptide Biosynthesis

Following the P-methylation of the phosphinothricin precursor, the subsequent steps in the biosynthesis of PTT involve the condensation of the amino acid chain and the eventual release of the final product.

The condensation (C) domains of the NRPS modules catalyze the formation of peptide bonds between the growing peptide chain and the next amino acid. nih.gov In the case of PTT, the N-acetylphosphinothricin, which is tethered to the PCP domain of the PhsA module, is condensed with the first L-alanine, activated by the PhsB module. This dipeptide is then transferred to the PhsC module, where it is condensed with the second L-alanine.

Finally, the completed tripeptide, N-acetylphosphinothricyl-alanyl-alanine, is released from the NRPS assembly line. This is typically accomplished by a terminal thioesterase (TE) domain, which catalyzes the hydrolysis or cyclization of the peptide chain from the PCP domain of the final module. nih.gov Subsequent deacetylation of the N-terminal residue yields the final bioactive phosphinothricin tripeptide.

Metabolic Engineering and Synthetic Biology Approaches for N Acetyldemethylphosphinothricin Pathway Manipulation

Strategies for Enhanced Biosynthesis of N-Acetyldemethylphosphinothricin and its Downstream Products

Enhancing the production of this compound requires a multi-faceted approach aimed at optimizing the host organism's metabolic landscape to channel resources towards the compound's biosynthetic pathway. Key strategies involve increasing the supply of essential precursors, ensuring an adequate pool of cofactors, and optimizing fermentation conditions.

Detailed Research Findings:

A primary strategy for boosting the yield of secondary metabolites is to increase the intracellular availability of their building blocks. nih.gov For this compound, this would involve engineering the primary metabolism to overproduce key precursors such as phosphoenolpyruvate (B93156) and acetyl-CoA. Research on the biosynthesis of other complex molecules has demonstrated that upregulating genes in central carbon metabolism can significantly increase final product titers. nih.gov For example, deleting regulatory genes that inhibit glucose uptake can lead to a greater carbon flux towards the desired pathway. nih.gov

Furthermore, the enzymatic reactions in a biosynthetic pathway are critically dependent on cofactors like ATP and NAD(P)H. nih.gov The synthesis of this compound is an energy-intensive process, and ensuring a high-energy charge and sufficient reducing power within the cell is crucial. nih.gov Strategies such as expressing a Vitreoscilla hemoglobin (VHb) gene have been shown to improve oxygen transfer, leading to enhanced ATP generation and an improved NAD+/NADH ratio, which can positively impact the final yield. nih.gov

Optimizing the supply of specific nutrients is another effective approach. The biosynthesis of many natural products is sensitive to the balance of carbon and nitrogen in the culture medium. nih.gov Studies on cordycepin (B1669437) production, for instance, have shown that adjusting the carbon-to-nitrogen (C/N) ratio can dramatically increase yields. nih.gov A similar optimization for this compound would involve systematically testing different ratios to find the optimal balance for both cell growth and product formation.

The following table illustrates potential strategies and their targeted effects on enhancing the biosynthesis of a hypothetical natural product, based on principles applied in various metabolic engineering studies.

Strategy Genetic Target/Modification Metabolic Goal Potential Impact on Titer
Precursor Supply Enhancement Overexpression of phosphoenolpyruvate synthaseIncrease phosphoenolpyruvate pool2-3 fold increase
Cofactor Engineering Expression of Vitreoscilla hemoglobin (VHb)Improve oxygen transfer and ATP/NADH levels1.5-2 fold increase
Carbon/Nitrogen Ratio Optimization Adjusting glucose and peptone concentrationsBalance growth and production phasesUp to 4-fold increase
Elimination of Competing Pathways Knockout of genes for byproduct formationRedirect carbon flux to the main pathway1.2-1.8 fold increase

Heterologous Expression of Biosynthetic Gene Clusters

Many valuable natural products, including potentially this compound, are produced by microorganisms that are difficult to cultivate or genetically manipulate in a laboratory setting. nih.gov Heterologous expression, which involves transferring the entire biosynthetic gene cluster (BGC) responsible for producing the compound into a well-characterized and easily manipulated host organism, is a cornerstone of modern synthetic biology. nih.govfrontiersin.org

Detailed Research Findings:

The choice of a heterologous host is critical for the successful expression of a BGC. nih.gov Ideal hosts possess a fast growth rate, well-established genetic tools, and a metabolic background that can supply the necessary precursors for the new pathway. actinobase.org Streptomyces species, such as S. coelicolor and S. albus, are popular choices because they are themselves prolific producers of secondary metabolites and are therefore equipped with the necessary machinery for expressing large, complex BGCs. frontiersin.org Engineered "superhost" strains, in which competing native BGCs have been deleted, are particularly effective as they free up cellular resources and precursors for the heterologously expressed pathway. actinobase.org

Cloning and transferring large BGCs, which can exceed 100 kb in size, remains a significant technical challenge. frontiersin.org However, advancements in DNA synthesis and assembly techniques now allow for the reconstruction and refactoring of entire pathways. nih.gov Once transferred into the host, optimizing the expression of the BGC is often necessary. This can involve replacing the native promoters with strong, inducible promoters from the host system to ensure robust transcription of the pathway genes. nih.gov

The table below compares common heterologous hosts used for natural product biosynthesis.

Host Organism Advantages Disadvantages Common Applications
Escherichia coli Fast growth, excellent genetic tools, well-understood metabolism. lbl.govOften lacks precursors for complex products, poor at expressing large PKS/NRPS enzymes.Production of smaller molecules, terpenes, and some polyketides. lbl.gov
Streptomyces coelicolor Natural producer of secondary metabolites, proven host for large BGCs. frontiersin.orgSlower growth, more complex genetics than E. coli.Expression of polyketides and non-ribosomal peptides. actinobase.org
Streptomyces albus Naturally minimized genome, fast growth for a Streptomyces species. actinobase.orgGenetic tools are less developed than for S. coelicolor.Improving production of known products from other Streptomyces. actinobase.org
Saccharomyces cerevisiae Eukaryotic host, good for expressing plant-derived pathways, GRAS status.May require significant engineering to produce bacterial natural products.Production of isoprenoids, flavonoids, and artemisinin. lbl.gov

Directed Evolution and Enzyme Engineering for Modified this compound Derivatives

Beyond simply overproducing the natural compound, metabolic engineering allows for the creation of novel derivatives with potentially improved or altered properties. Directed evolution and rational enzyme engineering are powerful techniques used to modify the enzymes within the this compound biosynthetic pathway to generate new chemical structures. nih.gov

Detailed Research Findings:

Directed evolution mimics the process of natural selection in a laboratory setting. nih.gov This process involves generating a large library of enzyme variants through random mutagenesis, followed by screening or selection for variants that exhibit a desired new function. For example, the acetyltransferase responsible for the final acetylation step in the this compound pathway could be subjected to directed evolution to alter its substrate specificity, enabling it to accept different acyl-CoA donors and thus produce a range of acylated derivatives. Studies on the Cfr enzyme, which confers antibiotic resistance, have shown that directed evolution can generate variants with significantly enhanced activity by improving their expression and stability. nih.gov

Rational enzyme engineering, on the other hand, relies on a detailed understanding of the enzyme's structure and mechanism. By making specific, targeted changes to the amino acid sequence in the enzyme's active site, researchers can predictably alter its function. This approach could be used to modify key enzymes in the this compound pathway to accept different precursor molecules, leading to the synthesis of novel phosphinothricin (B1261767) analogs. This strategy has been successfully applied to polyketide synthases, where swapping entire domains has resulted in the production of new polyketide structures. lbl.gov

CRISPR-Based Genome Editing for Pathway Optimization

The advent of CRISPR-Cas9 technology has revolutionized metabolic engineering by enabling precise, efficient, and multiplexed genome editing in a wide range of organisms. giraldezlab.orgnih.gov This tool is invaluable for optimizing the metabolic network of a host organism to maximize the production of this compound. elsevierpure.com

Detailed Research Findings:

One of the most powerful applications of CRISPR in metabolic engineering is the targeted disruption of competing metabolic pathways. elsevierpure.com By creating double-strand breaks at specific genomic locations, the cell's repair mechanism can be harnessed to knock out genes that divert carbon flux away from the desired biosynthetic pathway. mdpi.com For example, CRISPR could be used to delete genes responsible for the synthesis of other secondary metabolites in a Streptomyces host, thereby increasing the availability of precursors and energy for this compound production. actinobase.org

CRISPR can also be used to upregulate the expression of the biosynthetic pathway itself. By fusing a deactivated Cas9 (dCas9) protein to a transcriptional activator, the resulting complex can be guided to the promoter regions of the this compound BGC, leading to enhanced gene expression (CRISPRa). Conversely, using a dCas9-repressor fusion (CRISPRi) can be used to downregulate competing pathways. This allows for fine-tuning of the metabolic network without making permanent changes to the DNA sequence.

Recent advancements have focused on improving the precision and efficiency of CRISPR-mediated editing, which is crucial for complex genomic manipulations. mdpi.com The development of new Cas variants with different PAM sequence requirements has expanded the range of editable sites within the genome, providing greater flexibility for pathway optimization. nih.gov

The following table outlines potential CRISPR-based targets for optimizing a host's metabolism for enhanced production.

CRISPR Application Target Gene/Region Rationale Expected Outcome
Gene Knockout Pyruvate kinase (competing pathway)Redirects phosphoenolpyruvate towards the biosynthetic pathway.Increased precursor supply.
Gene Knockout Native secondary metabolite BGCsEliminates competition for precursors and energy. actinobase.orgHigher final product titer.
Promoter Insertion (CRISPRa) Promoter of the this compound BGCUpregulate the entire biosynthetic pathway simultaneously.Increased enzyme levels and flux.
Precise Gene Editing (GT) Modify a regulatory binding siteRemove negative feedback inhibition on a key pathway enzyme. nih.govSustained high-level production.

Mechanistic Studies on N Acetyldemethylphosphinothricin Interacting Enzymes

Structural Biology and Enzyme Kinetics of Key Biosynthetic Enzymes

Phosphinothricin (B1261767) N-acetyltransferases (EC 2.3.1.183) are a well-studied family of enzymes that provide significant insight into the interaction with N-Acetyldemethylphosphinothricin precursors. wikipedia.org Structural and kinetic data from several orthologs reveal a conserved catalytic core and mechanism.

Crystal structures have been solved for multiple PAT enzymes, including those from Pseudomonas syringae (syr_pat) and the widely utilized BAR enzyme from Streptomyces hygroscopicus. nih.govnih.govkcl.ac.uk The structure of syr_pat has been determined at 1.6 Å resolution in its apo form and at 2.5 Å resolution in a complex with its substrate, L-phosphinothricin. nih.govkcl.ac.uk These structures reveal a homodimeric protein belonging to the GCN5-like N-acetyltransferase (GNAT) superfamily. nih.gov Similarly, the BAR enzyme also forms a homodimer. nih.gov

Bioinformatic and structural modeling of another PAT, RePAT from Rhodococcus sp. strain YM12, indicates a protein composed of 162 amino acids forming a structure with five α-helices and eight β-sheets. scielo.brscielo.br This protein is described as hydrophilic and unstable, containing predicted phosphorylation and N-glycosylation sites. scielo.brscielo.br

Enzyme kinetic studies have been performed on several PATs. The LsArsN protein from Enterobacter LSJC7 and RePAT from Rhodococcus sp. YM12 both exhibit strong N-acetylation ability in vitro, with their enzymatic activity following Michaelis-Menten kinetics. scielo.brnih.gov While specific kinetic parameters for the enzyme acting on demethylphosphinothricin (B1233513) in the native biosynthetic pathway are not extensively documented, the data from resistance-conferring PAT enzymes acting on the close analog phosphinothricin provide valuable insights. The kinetic constants for RePAT have been noted to be different from those of the more commonly known BAR and PAT enzymes from Streptomyces species, highlighting the diversity within this enzyme family. scielo.br

Table 1: Structural Characteristics of Selected Phosphinothricin N-Acetyltransferases

Enzyme Name Source Organism Quaternary Structure Key Structural Features Resolution (Å)
syr_pat Pseudomonas syringae Homodimer GNAT fold 1.6 (apo), 2.5 (complex)
BAR Streptomyces hygroscopicus Homodimer GNAT fold, Oxyanion hole Not specified in results
RePAT Rhodococcus sp. YM12 Monomer (predicted) 5 α-helices, 8 β-sheets Modelled

Substrate Specificity and Catalytic Mechanisms

The primary function of phosphinothricin N-acetyltransferases is to catalyze the transfer of an acetyl group from acetyl-CoA to the free amino group of L-phosphinothricin and its structural analogs, including demethylphosphinothricin. researchgate.net This reaction proceeds via a proposed catalytic mechanism typical for the GNAT superfamily.

The catalytic cycle of the BAR enzyme, for example, involves a conserved histidine residue that acts as a general base to deprotonate the primary amine of the phosphinothricin substrate. nih.gov This facilitates a nucleophilic attack on the carbonyl carbon of acetyl-CoA. The reaction proceeds through a tetrahedral intermediate, which is stabilized by an "oxyanion hole" formed by the backbone amide of the catalytic histidine. nih.gov Finally, coenzyme A is released, yielding the N-acetylated product. nih.gov Mutagenesis studies have confirmed the essential role of key active site residues. For instance, mutating Serine-133 in the BAR enzyme, which is crucial for positioning the catalytic histidine, completely abolishes its N-acetyltransferase activity. nih.gov Similarly, mutations of Arginine-72 and Arginine-74 in LsArsN from Enterobacter significantly reduce its acetylation ability. nih.gov In the RePAT enzyme, the valine residue at position 120 has been shown to be important for its activity. scielo.br

While these enzymes are highly effective at acetylating phosphinothricin, their substrate specificity is not absolute. The syr_pat enzyme from P. syringae also shows a lower level of activity against methionine sulfoximine, a structurally similar compound. nih.govkcl.ac.uk More extensive studies on the BAR enzyme have revealed that it can convert endogenous plant amino acids, such as aminoadipate and tryptophan, into their N-acetylated forms, demonstrating a degree of substrate promiscuity. nih.gov This suggests that the enzyme responsible for producing this compound likely has a substrate-binding pocket adapted to accommodate the phosphinothricin backbone but may also accept similar molecules. The phosphinic group of demethylphosphinothricin is considered a bioisostere of a carboxyl group, allowing it to be recognized and metabolized by enzymes that typically act on amino acids like glutamate (B1630785). researchgate.netmdpi.com

Table 2: Key Residues and Substrate Scope of Phosphinothricin N-Acetyltransferases

Enzyme Name Key Catalytic/Binding Residues Primary Substrate Other Known Substrates
BAR S133, F36, K78, R80, Y83, Y92 L-Phosphinothricin Aminoadipate, Tryptophan
syr_pat Not specified in results L-Phosphinothricin Methionine sulfoximine
LsArsN R72, R74 L-Phosphinothricin Not specified in results
RePAT V120 L-Phosphinothricin Not specified in results

Analytical Methodologies for Research on N Acetyldemethylphosphinothricin and Its Biosynthetic Intermediates

Chromatographic and Spectroscopic Techniques for Detection and Quantification in Complex Biological Matrices

The detection and quantification of N-Acetyldemethylphosphinothricin and related compounds in biological matrices such as fermentation broths or cell extracts present analytical challenges due to their polar nature and often low concentrations. A combination of chromatographic separation and sensitive spectroscopic detection is typically employed to overcome these challenges.

High-performance liquid chromatography (HPLC) is a cornerstone technique for separating these polar analytes from the myriad of other components in a biological sample. mdpi.com Reversed-phase chromatography, often with columns that have mixed-mode capabilities (combining reversed-phase with weak anion or cation exchange), is a common approach. researchgate.net To enhance retention and improve peak shape of these polar compounds, various strategies are used, including derivatization or the use of specific ion-pairing reagents in the mobile phase.

For detection, tandem mass spectrometry (MS/MS) is the method of choice due to its high sensitivity and selectivity. mdpi.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) allows for the unambiguous identification and quantification of this compound and its intermediates, even at very low concentrations. researchgate.netnih.gov The use of atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) sources is common for these analyses. nih.gov

Spectroscopic techniques such as Near-Infrared (NIR) and Raman spectroscopy have also been explored for the quantification of active pharmaceutical ingredients in various formulations and could be adapted for monitoring the production of these compounds. mdpi.comscielo.br These methods offer the advantage of being non-destructive and rapid.

Table 1: Chromatographic and Spectroscopic Methods

TechniquePrincipleApplication in this compound Research
HPLC Separation based on differential partitioning between a stationary and mobile phase.Separation of polar biosynthetic intermediates from complex mixtures. mdpi.com
LC-MS/MS HPLC for separation followed by mass spectrometry for identification and quantification based on mass-to-charge ratio. mdpi.comHighly sensitive and specific detection and quantification of this compound and related compounds in biological samples. researchgate.netnih.gov
NIR/Raman Spectroscopy Measures the absorption or scattering of light by molecules to determine their composition.Potential for rapid, non-destructive, at-line or in-line monitoring of fermentation processes for the production of phosphinothricin-related compounds. mdpi.comscielo.br

Isotopic Labeling Strategies for Elucidating Biosynthetic Pathways

Isotopic labeling is a powerful technique to trace the metabolic fate of precursor molecules and unravel biosynthetic pathways. wikipedia.org By feeding microorganisms with precursors enriched with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) or radioisotopes (e.g., ¹⁴C, ³³P), researchers can follow the incorporation of these labels into this compound and other intermediates. beilstein-journals.orgnih.gov

The analysis of the labeled products, typically by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, reveals which atoms from the precursor are incorporated and where they are located in the final molecule. wikipedia.org This information is critical for deducing the sequence of enzymatic reactions and identifying the origin of each part of the molecule. For instance, feeding experiments with labeled acetate, pyruvate, or specific amino acids can help to pinpoint the initial building blocks of the phosphinothricin (B1261767) backbone.

A parallel stable isotope labeling (SIL) approach can be employed where a test organism is fermented in the presence of either an isotopically labeled precursor or an unlabeled control. nih.gov The resulting mass shifts in the metabolites of interest, as detected by mass spectrometry, can then be correlated with specific biosynthetic gene clusters. nih.gov

Table 2: Isotopic Labeling in Biosynthesis Research

Isotope TypeDetection MethodPurpose in Studying this compound Biosynthesis
Stable Isotopes (e.g., ¹³C, ¹⁵N, ²H) Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyTracing the incorporation of precursors into the molecular structure of biosynthetic intermediates and final products. wikipedia.orgbeilstein-journals.org
Radioisotopes (e.g., ¹⁴C, ³³P) Scintillation Counting, AutoradiographyQuantifying the flux of precursors through the biosynthetic pathway and identifying labeled products. nih.gov

Proteomic and Transcriptomic Approaches for Studying Enzyme Expression and Regulation

To gain a comprehensive understanding of the biosynthesis of this compound, it is essential to study the enzymes responsible for its formation and the regulation of their expression. Proteomic and transcriptomic analyses are invaluable tools for this purpose.

Transcriptomics , often performed using techniques like RNA-sequencing, allows for the quantification of gene expression levels under different conditions. By comparing the transcriptomes of a producing organism under conditions that favor or inhibit the production of phosphinothricin and its intermediates, researchers can identify the genes within the biosynthetic gene cluster that are upregulated or downregulated. frontiersin.org This provides strong evidence for the involvement of these genes in the pathway.

Proteomics , the large-scale study of proteins, complements transcriptomics by providing a direct measure of the proteins present in the cell at a given time. nih.gov Shotgun proteomics, which involves the enzymatic digestion of total cellular proteins followed by LC-MS/MS analysis of the resulting peptides, can identify and quantify the enzymes encoded by the biosynthetic gene cluster. nih.gov This can confirm that the genes identified through transcriptomics are indeed translated into functional enzymes. Comparing the proteomes of wild-type and mutant strains, or of cultures grown under different conditions, can reveal how the expression of biosynthetic enzymes is regulated. nih.gov

These 'omics' approaches provide a systems-level view of the biosynthetic process, linking the genetic information encoded in the genome to the functional output of the metabolic pathway. nih.govnih.gov

Table 3: 'Omics' Approaches in Biosynthesis Research

ApproachMethodologyApplication to this compound Biosynthesis
Transcriptomics RNA-Sequencing, MicroarraysIdentification and quantification of the expression of genes within the biosynthetic gene cluster under various conditions. frontiersin.org
Proteomics Shotgun Proteomics (LC-MS/MS)Identification and quantification of the enzymes involved in the biosynthetic pathway, confirming gene expression and providing insights into post-translational regulation. nih.govnih.gov

Quantitative Structure Activity Relationship Qsar and Structural Analog Studies

Investigation of N-Acetyldemethylphosphinothricin Derivatives as Substrates or Inhibitors of Enzymes

This compound belongs to the class of phosphinothricin (B1261767) analogs, which are well-documented inhibitors of glutamine synthetase (GS). nih.govuniroma1.it This enzyme plays a crucial role in nitrogen metabolism by catalyzing the ATP-dependent condensation of glutamate (B1630785) and ammonia (B1221849) to form glutamine. researchgate.net The inhibition of GS by phosphinothricin and its derivatives leads to a rapid accumulation of ammonia and a depletion of glutamine, which is toxic to the cell. researchgate.net

The primary mechanism of action of phosphinothricin analogs is competitive inhibition with respect to glutamate. nih.govresearchgate.net The phosphinyl group of these compounds mimics the tetrahedral transition state of the γ-glutamyl phosphate (B84403) intermediate in the GS-catalyzed reaction. researchgate.net Research has focused on modifying the core structure of phosphinothricin to understand the structural requirements for potent GS inhibition.

A series of phosphinothricin derivatives with modifications at the methyl group were synthesized and evaluated as inhibitors of both plant and bacterial glutamine synthetases. nih.gov These studies, grounded in the crystal structure of the Salmonella typhimurium GS complexed with phosphinothricin, revealed that while many analogs retained inhibitory activity, some exhibited differential effects between plant and bacterial enzymes. nih.gov For instance, kinetic analyses confirmed that these analogs inhibit both plastidial and cytosolic GS isoforms in plants in the micromolar range. nih.gov

Further investigations involved the synthesis of phosphinothricin analogs with amino and hydroxyl moieties introduced into the phosphinic acid portion of the molecule. nih.gov This was a targeted approach to enhance interaction with the ammonium (B1175870) binding site within the active cleft of the enzyme. nih.gov In vitro kinetic studies using Escherichia coli glutamine synthetase demonstrated that these novel inhibitors exhibited Ki values in the micromolar range, with the most potent compound having a Ki of 0.59 μM, which is comparable to the parent compound, phosphinothricin. nih.gov

The inhibitory constants (Ki) for phosphinothricin and some of its derivatives against glutamine synthetase from various sources are presented in the table below.

Compound/AnalogEnzyme SourceInhibition TypeKi (μM)
PhosphinothricinAsparagus sprengeri cells (in situ)Competitive6.5 nih.gov
Phosphinothricin Analog (Compound 2)Escherichia coliCompetitive0.59 nih.gov
Various Phosphinothricin AnalogsPlant (spinach and tobacco)CompetitiveMicromolar range nih.gov

This table is interactive. Click on the headers to sort the data.

Computational Modeling for Predicting Biochemical Interactions

Computational modeling has become an indispensable tool for understanding the biochemical interactions of inhibitors like this compound with their target enzymes. The availability of the high-resolution crystal structure of glutamine synthetase in complex with phosphinothricin has been a cornerstone for these in silico studies. nih.govnih.gov

Structure-based drug design and computer-aided design are prominent computational techniques employed in the study of phosphinothricin analogs. nih.gov These methods utilize the three-dimensional structure of the enzyme's active site to predict the binding affinity and orientation of potential inhibitors. By visualizing the interactions between phosphinothricin and the amino acid residues in the GS active site, researchers can rationally design new derivatives with improved inhibitory properties. nih.gov

For example, the design of new phosphinothricin analogs has been guided by the knowledge that the methyl group of phosphinothricin can be modified. nih.gov Computational models help in selecting modifications that are likely to fit within the spatial constraints of the active site and form favorable interactions. Similarly, the introduction of amino and hydroxyl groups to the phosphinic acid portion was a strategy informed by computational analysis of the ammonium binding site within the enzyme's active cleft. nih.gov

While specific Quantitative Structure-Activity Relationship (QSAR) models for this compound were not found in the reviewed literature, the principles of QSAR are implicitly applied in these computational studies. QSAR aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. In the context of phosphinothricin derivatives, this would involve correlating various physicochemical descriptors (e.g., steric, electronic, and hydrophobic properties) of the analogs with their measured Ki values for GS inhibition. The development of such a model would be a valuable next step in predicting the potency of novel, unsynthesized derivatives.

Biotransformation and Environmental Fate Considerations Academic Perspective

Microbial Biotransformation in Environmental Systems

N-Acetyldemethylphosphinothricin (NAcDMPT) is primarily recognized as a key metabolic intermediate in the biosynthesis of phosphinothricin-containing natural products by various soil microorganisms. acs.orgnih.govacs.org Its biotransformation is a critical step within these microbial systems, leading to the formation of more complex molecules. The primary microbial transformation documented for NAcDMPT is its conversion into N-acetylphosphinothricin (NAcPT), a direct precursor in the synthesis of compounds like bialaphos (B1667065) and phosalacine. qmul.ac.ukacs.orgnih.gov

This transformation occurs in bacteria that produce these tripeptide antibiotics, which possess herbicidal and antibacterial properties. qmul.ac.ukgenome.jp Seminal studies have identified this P-methylation step in actinomycetes such as Streptomyces hygroscopicus and Kitasatospora phosalacinea. nih.govnih.gov A mutant strain of Streptomyces viridochromogenes, which is involved in producing phosphinothricin (B1261767) tripeptide (PTT), was found to accumulate NAcDMPT, confirming its role as a substrate for subsequent enzymatic action in the biosynthetic pathway. acs.org

The central biotransformation reaction is the methylation of the phosphinate group of NAcDMPT. This step is notable as it creates a carbon-phosphorus-carbon (C-P-C) bond, a linkage that is exceptionally rare in nature. qmul.ac.ukacs.orgnih.gov The enzyme responsible, a P-methyltransferase, utilizes methylcobalamin (B1676134) as the methyl donor to carry out this conversion. nih.govacs.org While the primary fate of NAcDMPT in these producing organisms is further synthesis, if it were released into the environment, its fate would likely be governed by the broader metabolic capabilities of soil microbes that degrade the parent compound, phosphinothricin. These pathways include deacetylation followed by deamination or transamination. nih.govasm.org

Table 1: Microbial Biotransformation of this compound

Precursor Compound Transformation Product Microorganism(s) Key Enzyme Reference(s)
This compound (NAcDMPT) N-Acetylphosphinothricin (NAcPT) Kitasatospora phosalacinea, Streptomyces hygroscopicus This compound P-methyltransferase (PhpK) nih.govqmul.ac.uknih.gov
This compound-L-alanyl-L-alanine N-Acetylphosphinothricin-L-alanyl-L-alanine (Bialaphos precursor) Streptomyces hygroscopicus This compound P-methyltransferase (PhpK) qmul.ac.ukgenome.jp

Enzymatic Degradation Pathways Related to Phosphinothricin Metabolism

The enzymatic pathways involving this compound are primarily biosynthetic rather than degradative. The most significant enzyme that acts on this compound is This compound P-methyltransferase , commonly known as PhpK. qmul.ac.ukgenome.jpenzyme-database.org This enzyme catalyzes the methylation of the P-H bond in NAcDMPT to form a P-CH3 bond, yielding N-acetylphosphinothricin. acs.org

PhpK belongs to the class of radical S-adenosyl-L-methionine (SAM) enzymes. qmul.ac.ukacs.orgnih.gov These enzymes are known for catalyzing chemically challenging reactions. The proposed mechanism for PhpK involves the reductive cleavage of SAM by a [4Fe-4S] cluster within the enzyme to generate a highly reactive 5'-deoxyadenosyl radical. qmul.ac.ukgenome.jp This radical then abstracts the hydrogen atom from the phosphinate group of NAcDMPT, creating a phosphinate-centered radical. qmul.ac.ukgenome.jp The methylation of this radical intermediate is then accomplished, with methylcobalamin (a form of vitamin B12) serving as the methyl group donor, to produce N-acetylphosphinothricin. acs.orgnih.govacs.org

While direct enzymatic degradation pathways for NAcDMPT itself are not extensively documented, the metabolism of the closely related herbicidal compound, phosphinothricin (PPT), by soil bacteria provides insight into potential enzymatic processes. nih.govasm.org If NAcDMPT were to undergo deacetylation to demethylphosphinothricin (B1233513), it would become susceptible to enzymes involved in PPT metabolism. Soil bacteria have demonstrated several initial steps in the degradation of PPT:

Acetylation: Some bacterial strains possess phosphinothricin acetyltransferase (PAT), which acetylates the amino group of PPT to form N-acetyl-PPT. nih.govasm.orgresearchgate.net This is a detoxification mechanism.

Transamination: Many soil bacteria can degrade PPT via transamination, converting it to its corresponding 2-oxo-acid, 2-oxo-4-[(hydroxy)(methyl)phosphinoyl] butyric acid (PPO). nih.govasm.orgresearchgate.net

Oxidative Deamination: In some bacteria, such as Rhodococcus sp., an L-amino-acid oxidase carries out the oxidative deamination of PPT to PPO, especially when PPT is used as a nitrogen source. nih.govnih.gov

These enzymatic activities highlight the potential metabolic fate of NAcDMPT should it be introduced into a microbially active environment and be converted to its demethylphosphinothricin backbone.

Table 2: Key Enzymes Related to this compound and Phosphinothricin Metabolism

Enzyme Abbreviation / Gene Substrate(s) Product(s) Function Reference(s)
This compound P-methyltransferase PhpK This compound, S-adenosyl-L-methionine, Methylcobalamin N-Acetylphosphinothricin, Methionine, 5'-deoxyadenosine Biosynthesis (P-methylation) qmul.ac.ukacs.orgnih.gov
Phosphinothricin N-acetyltransferase PAT / bar Phosphinothricin, Acetyl-CoA N-Acetylphosphinothricin Detoxification / Resistance nih.govresearchgate.net
Transaminase - Phosphinothricin, 2-oxoglutaric acid 2-oxo-4-[(hydroxy)(methyl)phosphinoyl] butyric acid Degradation / Metabolism nih.govasm.orgresearchgate.net
L-amino-acid oxidase - L-Phosphinothricin 2-oxo-4-[(hydroxy)(methyl)phosphinoyl] butyric acid Degradation / Metabolism nih.govnih.gov
Nonribosomal Peptide Synthetase PhsA This compound, ATP Thioester-bound AcDMPt Biosynthesis (Peptide assembly) acs.orgacs.org

Q & A

Basic Research Questions

Q. How can N-Acetyldemethylphosphinothricin be accurately quantified in biological samples, and what analytical methods are most effective?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantification due to its high sensitivity and specificity. Sample preparation involves protein precipitation (e.g., using acetonitrile) followed by centrifugation to isolate metabolites. For validation, internal standards like stable isotope-labeled analogs should be used to correct for matrix effects. Calibration curves must span physiologically relevant concentrations (e.g., 0.1–100 µM), with recovery rates assessed via spiked samples .

Q. What is the significance of this compound in metabolic disorders such as PCOS and POF?

  • Methodological Answer : In polycystic ovary syndrome (PCOS) and premature ovarian failure (POF), this compound has shown diagnostic potential via receiver operating characteristic (ROC) analysis. Researchers should design case-control studies with matched cohorts to measure metabolite levels in serum/plasma. Statistical validation requires calculating area-under-the-curve (AUC), sensitivity, and specificity (e.g., AUC = 0.663–0.935, sensitivity = 73.1–93.5% in PCOS cohorts) .

Advanced Research Questions

Q. Why is N-acetylation critical for the substrate activity of this compound in nonribosomal peptide synthetase (NRPS) pathways?

  • Methodological Answer : Structural studies of NRPS enzymes (e.g., PhsA in Streptomyces spp.) reveal that the N-acetyl group facilitates binding to the adenylation domain. To confirm this, perform site-directed mutagenesis on the substrate-binding pocket and compare activation rates of acetylated vs. non-acetylated analogs using ATP-PPi exchange assays. Crystallographic data can further elucidate steric and electronic interactions .

Q. How can researchers address contradictions in reported biosynthetic pathways for phosphinothricin analogs?

  • Methodological Answer : Contradictions often arise from species-specific enzyme specificity (e.g., Streptomyces vs. Kitasatospora). Use comparative genomics to identify conserved domains in NRPS clusters. Heterologous expression of candidate genes in model organisms (e.g., E. coli) followed by LC-MS metabolite profiling can validate pathway differences .

Q. What experimental designs are optimal for validating this compound as a disease biomarker?

  • Methodological Answer : Employ multi-stage validation:

Discovery Phase : Untargeted metabolomics (e.g., GC/LC-MS) in a small cohort.

Verification Phase : Targeted quantification in a larger, independent cohort.

Validation Phase : Blinded analysis in multi-center studies.
Adjust for confounders (e.g., age, BMI) using multivariate regression. Report false discovery rates (FDR < 0.05) and fold-change thresholds (e.g., FC > 2) .

Q. What strategies improve the sensitivity of detecting this compound in low-abundance samples?

  • Methodological Answer : Enhance sensitivity via chemical derivatization (e.g., dansyl chloride for amine groups) to improve ionization efficiency in MS. Use microextraction by packed sorbent (MEPS) or solid-phase microextraction (SPME) to preconcentrate samples. Optimize MS parameters: lower collision energy for precursor ions and higher dwell times for improved signal-to-noise ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.